D-myo-inositol-1,4,5-triphosphate (ammonium salt)

Description

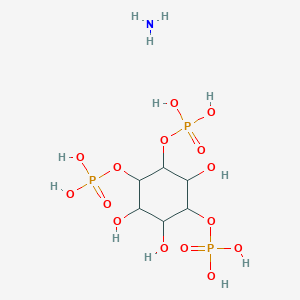

D-myo-inositol-1,4,5-triphosphate (Ins(1,4,5)P₃) is a critical second messenger in cellular signaling, primarily responsible for mobilizing intracellular calcium (Ca²⁺) from endoplasmic reticulum stores . The ammonium salt form (CAS: 345958-55-6) is widely used in research due to its stability and solubility. Its molecular formula is C₆H₂₄N₃O₁₅P₃, with a molecular weight of 471.19 g/mol . Structural validation via proton NMR, phosphorus NMR, and mass spectrometry confirms its purity and consistency . Ins(1,4,5)P₃ binds to specific receptors (e.g., PRIP) to regulate processes such as bone formation, apoptosis, and immune responses .

Properties

Molecular Formula |

C6H18NO15P3 |

|---|---|

Molecular Weight |

437.13 g/mol |

IUPAC Name |

azane;(2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl) dihydrogen phosphate |

InChI |

InChI=1S/C6H15O15P3.H3N/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);1H3 |

InChI Key |

LCBKVESQTQJLKF-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N |

Origin of Product |

United States |

Preparation Methods

Stereoselective Phosphorylation Using Protected Intermediates

The cornerstone of chemical synthesis lies in the precise phosphorylation of the myo-inositol scaffold at the 1,4,5-positions. Watanabe et al. pioneered the use of a dibenzyl phosphoryl-protected intermediate, d-4,5-bis(dibenzyl phosphoryl)-myo-inositol , to streamline trisphosphate formation. This intermediate allows sequential phosphorylation at the 1-position after selective deprotection. The process involves:

-

Benzyl Protection : Benzyl groups are introduced at the 4,5-positions via dibenzyl phosphoramidite reagents under anhydrous conditions.

-

Selective Deprotection : Hydrogenolysis removes benzyl groups at the 1-position, enabling site-specific phosphorylation.

-

Phosphitylation-Oxidation : The exposed 1-hydroxyl undergoes phosphitylation with diisopropyl dibenzyl phosphoramidite, followed by oxidation with meta-chloroperbenzoic acid (mCPBA) to yield the trisphosphate.

Yu and Fraser-Reid enhanced this approach by introducing α,β-diisopropyl dibenzyl phosphoramidite , a reagent that improves phosphorylation efficiency by reducing side reactions. This method achieves an overall yield of 34–42% for the trisphosphate core.

Propenyl Protecting Group Strategy

Lampe’s thesis details a novel route using 1-O-propenyl protecting groups to direct phosphorylation. The synthesis proceeds as follows:

-

Allylation-Isomerization : Allyl groups are introduced at the 1-position of myo-inositol, followed by isomerization to propenyl using Wilkinson’s catalyst ([RhCl(PPh₃)₃]).

-

Phosphorylation : The 4,5-positions are phosphorylated with dibenzyl N,N-diethylphosphoramidite, and the propenyl group is removed via ozonolysis.

-

Final Phosphorylation : The 1-hydroxyl is phosphorylated, and global deprotection with ammonium hydroxide yields the ammonium salt.

This method circumvents regioselectivity challenges, achieving a 28% yield of the trisphosphate.

Purification and Characterization

Chromatographic Techniques

Post-synthesis purification employs:

Spectroscopic Validation

-

³¹P NMR : Chemical shifts at δ −0.5 (1-phosphate), −1.2 (4-phosphate), and −1.8 ppm (5-phosphate) confirm regiochemistry.

-

Mass Spectrometry : ESI-MS shows [M–H]⁻ at m/z 414.05 (C₆H₉O₁₅P₃⁻⁶).

Ammonium Salt Formation

The trisphosphate free acid (generated via hydrogenolysis or ion exchange) is neutralized with ammonium hydroxide (1:3 molar ratio) in ethanol/water (4:1). Lyophilization yields the ammonium salt as a hygroscopic white powder.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Chemical (Watanabe) | 42 | 98 | Moderate | High regioselectivity |

| Propenyl (Lampe) | 28 | 95 | Low | Avoids complex protecting groups |

| Enzymatic (PLC) | 60 | 99 | High | Eco-friendly, minimal side products |

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

D-myo-inositol-1,4,5-triphosphate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to inositol and inorganic phosphate.

Phosphorylation: It can be further phosphorylated to form higher inositol phosphates.

Dephosphorylation: Enzymatic dephosphorylation can convert it back to inositol.

Common Reagents and Conditions

Hydrolysis: Typically performed in aqueous solutions with acidic or basic conditions.

Phosphorylation: Requires ATP and specific kinases.

Dephosphorylation: Involves phosphatases under physiological conditions.

Major Products

Hydrolysis: Inositol and inorganic phosphate.

Phosphorylation: Higher inositol phosphates like inositol tetrakisphosphate.

Dephosphorylation: Inositol and lower inositol phosphates.

Scientific Research Applications

Chemistry

- Reagent in Phosphoinositide Metabolism : D-myo-inositol-1,4,5-triphosphate is utilized as a reagent to study phosphoinositide metabolism. It helps researchers understand the biochemical pathways involving inositol phosphates and their derivatives.

- Synthesis of Analogues : The compound serves as a precursor for synthesizing novel analogues that can be used to explore the structure-function relationship of inositol phosphates .

Biology

- Cellular Signaling Pathways : D-myo-inositol-1,4,5-triphosphate is pivotal in investigating calcium signaling pathways. It activates inositol trisphosphate receptors (IP3Rs) on the endoplasmic reticulum, leading to calcium release into the cytoplasm . This mechanism is essential for various cellular processes including:

- Muscle contraction

- Hormonal responses

- Neuronal signaling

Medicine

- Therapeutic Potential : Research has indicated that D-myo-inositol-1,4,5-triphosphate may have therapeutic implications in diseases associated with calcium signaling dysregulation such as heart disease and certain neurological disorders . Studies are ongoing to evaluate its efficacy and safety as a therapeutic agent.

- Drug Development : The compound's ability to modulate calcium signaling makes it a target for developing drugs aimed at conditions like anxiety and depression where calcium signaling may be disrupted .

Industry

- Biosensors and Diagnostic Tools : D-myo-inositol-1,4,5-triphosphate is being explored for its application in developing biosensors that can detect changes in calcium levels within cells. This can have implications for real-time monitoring of cellular health and function .

- Agricultural Applications : There is potential for using this compound in agriculture to enhance plant growth responses by modulating calcium signaling pathways .

Case Study 1: Calcium Signaling Modulation

A study demonstrated that D-myo-inositol-1,4,5-triphosphate effectively increased intracellular calcium levels in neuronal cells. This was linked to enhanced synaptic plasticity and memory formation in animal models .

Case Study 2: Therapeutic Applications

In clinical trials investigating anxiety disorders, D-myo-inositol-1,4,5-triphosphate showed promise as an adjunct therapy when combined with standard treatments. Patients exhibited reduced anxiety symptoms correlated with improved calcium signaling .

Mechanism of Action

D-myo-inositol-1,4,5-triphosphate exerts its effects by binding to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium triggers various downstream signaling pathways, including the activation of protein kinase C and calmodulin-dependent processes.

Comparison with Similar Compounds

Isomeric Inositol Triphosphates

Differences in phosphate group positioning on the inositol ring significantly alter biological activity:

Key Findings :

Higher and Lower Phosphorylated Inositols

Key Findings :

Comparison with Alternative Salt Forms

Salt forms influence solubility, stability, and experimental applications:

Key Findings :

- Ammonium salts are preferred for long-term storage due to stability .

- Sodium salts are often lyophilized for reconstitution in cell-based assays .

Functional Analogs and Antagonists

Adenophostins

Adenophostins A and B (CAS: N/A) are fungal metabolites acting as potent IP₃ receptor agonists with 10-100x higher affinity than Ins(1,4,5)P₃ . Unlike Ins(1,4,5)P₃, they feature adenine and sugar moieties, enabling stronger receptor binding .

Biological Activity

D-myo-Inositol-1,4,5-triphosphate (IP3) is a crucial second messenger in cellular signaling, primarily involved in the regulation of intracellular calcium (Ca²⁺) levels. The ammonium salt form of this compound has garnered attention for its biological activity and potential therapeutic applications.

- Molecular Formula : C₆H₂₄N₃O₁₅P₃

- Molecular Weight : 471.187 g/mol

- CAS Number : 345958-55-6

- Purity : >99%

IP3 is synthesized from phosphatidylinositol 4,5-bisphosphate (PIP2) by the action of phospholipase C, leading to the generation of diacylglycerol (DAG) alongside IP3. This process is pivotal in various signaling pathways that control diverse cellular functions.

IP3 primarily acts by binding to inositol 1,4,5-trisphosphate receptors (IP3Rs) located on the endoplasmic reticulum (ER). This interaction triggers the release of Ca²⁺ from intracellular stores, which is essential for numerous physiological processes including muscle contraction, neurotransmitter release, and cell proliferation.

Key Points:

- Receptor Interaction : IP3 binds to IP3R, inducing conformational changes that facilitate Ca²⁺ release.

- Calcium Oscillations : The release of Ca²⁺ can lead to oscillatory patterns in cellular signaling, which are critical for processes such as fertilization and hormone secretion .

Biological Functions

The biological activity of D-myo-inositol-1,4,5-triphosphate encompasses several key functions:

- Calcium Mobilization : Essential for muscle contraction and neurotransmitter release.

- Cell Growth and Proliferation : Involved in signaling pathways that regulate cell cycle progression.

- Apoptosis Regulation : Plays a role in programmed cell death through its influence on calcium signaling .

Research Findings

Recent studies have highlighted various aspects of IP3's biological activity:

- Calcium Signaling : Research indicates that different isoforms of IP3 receptors exhibit varying sensitivities to IP3, impacting calcium release dynamics. For instance, IP3R2 has been shown to have a distinct regulatory mechanism compared to IP3R1 and IP3R3 .

- Cancer Research : IP3K (inositol 1,4,5-trisphosphate 3-kinase), which phosphorylates IP3 to form inositol 1,3,4,5-tetrakisphosphate (IP4), has been implicated in cancer progression. Overexpression of certain isoforms has been linked to enhanced tumor growth and metastasis .

Case Studies

Several case studies illustrate the significance of D-myo-inositol-1,4,5-triphosphate in various biological contexts:

Synthesis and Analogues

The synthesis of D-myo-inositol-1,4,5-triphosphate has been explored extensively. Novel analogues have been developed to enhance potency and specificity towards various receptors. For instance:

Q & A

Q. What is the role of D-myo-inositol-1,4,5-triphosphate (Ins(1,4,5)P3) in intracellular calcium signaling?

Ins(1,4,5)P3 acts as a second messenger by binding to endoplasmic reticulum (ER)-localized Ins(1,4,5)P3 receptors, triggering calcium ion (Ca²⁺) release into the cytoplasm. This process regulates cellular responses such as gene expression, apoptosis, and metabolic activity. Methodologically, researchers can quantify Ca²⁺ flux using fluorescent probes (e.g., Fura-2) or genetically encoded calcium indicators (GECIs) in live-cell imaging experiments .

Q. How can Ins(1,4,5)P3 be reliably detected and quantified in biological samples?

Ins(1,4,5)P3 detection often employs anion-exchange chromatography coupled with tandem mass spectrometry (LC-MS/MS) for high specificity. For example, in almond studies, InsP1–6 levels were quantified using LC-MS/MS to track hydrolysis dynamics during soaking. Calibration curves with synthetic standards (e.g., Ins(1,4,5)P3 ammonium salt) ensure accurate quantification .

Q. What are the optimal storage conditions for Ins(1,4,5)P3 ammonium salt to ensure stability?

The compound should be stored at -20°C in a desiccated, light-protected environment. Lyophilized powders retain stability for up to one year under these conditions. Solutions should be prepared in ammonium phosphate buffer (e.g., 10 mM) and used immediately to avoid degradation .

Advanced Research Questions

Q. How can experimental designs address conflicting data on Ins(1,4,5)P3 receptor sensitivity in different cell types?

Contradictions may arise from receptor isoform diversity (e.g., InsP3R1–3) or cell-specific regulatory proteins. To resolve this, use isoform-specific inhibitors (e.g., heparin for InsP3R1) or CRISPR-mediated knockout models. Time-course experiments, as in ATP-induced Ins(1,4,5)P3 generation studies, can clarify kinetic differences across systems .

Q. What methodologies are recommended for tracking Ins(1,4,5)P3 metabolic pathways and interactions with other inositol phosphates?

Radiolabeled tracers like D-[Inositol-1-³H(N)]-Ins(1,4,5)P3 enable tracking of phosphorylation/dephosphorylation steps. Coupled with anion-exchange chromatography, this approach identifies intermediates such as Ins(1,3,4,6)-P4 and InsP5, which are critical in pathways leading to phytate (InsP6) synthesis .

Q. How can researchers distinguish between enzymatic hydrolysis and passive diffusion of Ins(1,4,5)P6 during metabolic studies?

Soaking experiments with controlled durations (e.g., 0–24 hours) can differentiate mechanisms. Enzymatic hydrolysis produces lower phosphorylated intermediates (InsP1–3), detectable via LC-MS/MS. Passive diffusion, however, reduces InsP6 without increasing InsP1–5 levels. This method was validated in almond dephytinization studies .

Q. What strategies optimize the use of synthetic Ins(1,4,5)P3 analogs in receptor binding assays?

Use tritiated or fluorescently tagged analogs (e.g., Sp-GTP-α-S) to measure receptor affinity via scintillation counting or fluorescence polarization. Ensure analogs are dissolved in compatible buffers (e.g., ammonium phosphate) to prevent aggregation. Competitive binding assays with unlabeled Ins(1,4,5)P3 validate specificity .

Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., LC-MS/MS vs. radiometric assays) and include negative controls (e.g., kinase inhibitors) to rule off-target effects .

- Structural Validation : Confirm Ins(1,4,5)P3 identity via NMR or high-resolution MS, referencing synthetic standards with defined molecular weights (e.g., 471.187 g/mol for ammonium salt) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.